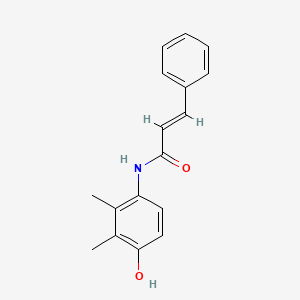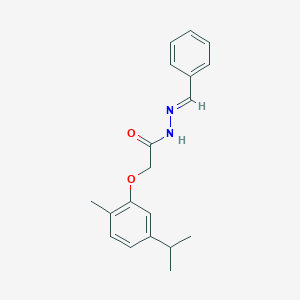![molecular formula C18H24N4O4 B5535743 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzimidazole-fused 1,4-diazepine derivatives involves a one-pot reaction using a bifunctional formyl acid, amines, and alkyl isocyanides via the Ugi 4-center-3-component condensation, resulting in moderate to excellent yields (Ghandi et al., 2011). Another approach for synthesizing diazepine derivatives starts with acetyl chloride, demonstrating the versatility in creating the core structure of related compounds through different synthetic pathways (Hicks et al., 1984).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a diversity in the arrangements and substitutions on the benzimidazole and diazepine rings. The intramolecular cyclization pathways and the influence of substituents on the molecular geometry are critical for understanding the chemical behavior of such molecules (Anisimova et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving ring-expanded xanthines containing the imidazo[4,5-e][1,4]diazepine ring system have been explored, revealing insights into the reactivity and potential functionalization of such frameworks (Bhan & Hosmane, 1993). The synthesis of vasorelaxant active compounds incorporating the benzimidazol-2-yl function indicates the chemical versatility and potential pharmacological applications of related structures (Nofal et al., 2013).
Applications De Recherche Scientifique
Synthesis of Benzimidazole Derivatives
Research by El-Ablack (2011) explores the synthesis of new benzimidazole derivatives, highlighting the pharmaceutical interest in such compounds. The study demonstrates various reactions leading to diazepinone-benzimidazole derivatives and their potential antibacterial and antifungal activities. This research could imply that 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol might also possess similar bioactivities, given its structural resemblance (El-Ablack, 2011).
Novel Synthesis Approaches
Ghandi et al. (2011) introduced a novel isocyanide-based three-component synthesis method for benzimidazole-fused 1,4-diazepine-5-ones. The method provides a versatile approach to generating a series of novel compounds efficiently, which could be relevant for synthesizing compounds like 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol (Ghandi, Zarezadeh, & Taheri, 2011).
Vasorelaxant Activity
Nofal et al. (2013) conducted a study on benzimidazole derivatives incorporating a 3-pyridinecarbonitrile moiety, showing significant vasorelaxant activity. This research suggests the potential of benzimidazole derivatives in developing vasorelaxants, hinting at possible cardiovascular applications for similar compounds (Nofal, Srour, El-Eraky, Saleh, & Girgis, 2013).
Antimicrobial and Antifungal Activities
Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial and antifungal activities. Their findings highlight the potential for benzimidazole-related compounds in treating microbial infections, which could extend to compounds with structural similarities (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Propriétés
IUPAC Name |
1-(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-13(24)20-8-9-21(11-14(25)10-20)18(26)6-7-22-16-5-3-2-4-15(16)19-17(22)12-23/h2-5,14,23,25H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQWUJFXXXKWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC(C1)O)C(=O)CCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)
![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)


![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)
![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)
![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)

![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)